N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
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Overview
Description
N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.18992602 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential in Neurological Disorders
GSK189254 , a compound with structural similarities, has been identified as a novel histamine H3 receptor antagonist showing promise in improving cognitive performance in preclinical models. This compound has demonstrated high affinity for human and rat H3 receptors and exhibits potent functional antagonism. It has shown therapeutic potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Chemical Synthesis and Stability
Research on the stability of active pharmaceutical ingredients (APIs) like Compound 1 , which shows structural characteristics related to the query compound, has revealed insights into the conversion of API hydrates to anhydrous forms in aqueous media. This study emphasizes the chemical stability and transformation of such compounds, which is crucial for pharmaceutical development (Petrova et al., 2009).
Anticancer Evaluation
Compounds with a similar structural framework have been synthesized and evaluated for their anticancer activity. For instance, new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have been investigated as potential anticancer agents, displaying activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. This suggests that compounds within this chemical space could have significant anticancer properties (Lesyk et al., 2007).
Antimicrobial Activity
The synthesis of novel heterocycles incorporating the antipyrine moiety, including triazoles, has shown antimicrobial activities comparable to standard drugs. This line of research indicates the potential of such compounds in developing new antimicrobial agents (Bondock et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-20(23-19-12-7-13-19)16-26-22(28)25(15-14-17-8-3-1-4-9-17)21(24-26)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMHJTGXIVDSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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